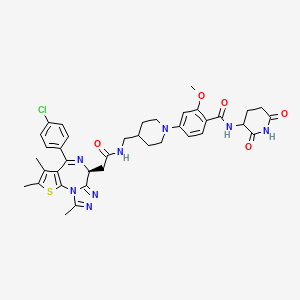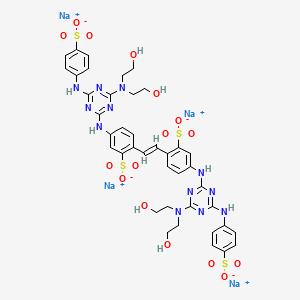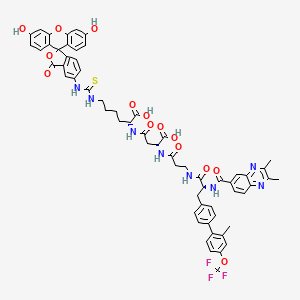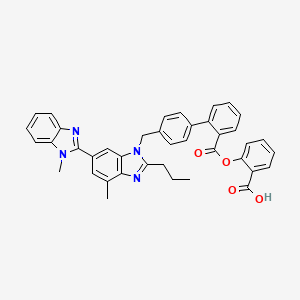
2-Ethyl-3,5-dimethylpyrazine-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3,5-dimethylpyrazine-13C2 is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is a derivative of 2-Ethyl-3,5-dimethylpyrazine, which is known for its presence in various natural products and its use in flavor and fragrance industries. The carbon-13 labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology, where it can be used as a tracer in metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5-dimethylpyrazine-13C2 typically involves the incorporation of carbon-13 into the pyrazine ring. One common method is the reaction of 2,3-butanedione with ethylamine in the presence of a carbon-13 labeled reagent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the formation of the pyrazine ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of carbon-13 labeled reagents is carefully controlled to ensure the correct isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3,5-dimethylpyrazine-13C2 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
2-Ethyl-3,5-dimethylpyrazine-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Employed in studies of metabolic processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the flavor and fragrance industry to study the formation and degradation of aroma compounds
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3,5-dimethylpyrazine-13C2 involves its role as a tracer molecule. The carbon-13 labeling allows researchers to track the compound through various metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in its metabolism and action .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-3,5-dimethylpyrazine: The non-labeled version of the compound.
2,3-Dimethylpyrazine: A similar compound with two methyl groups on the pyrazine ring.
2,5-Dimethylpyrazine: Another similar compound with methyl groups at different positions on the pyrazine ring
Uniqueness
2-Ethyl-3,5-dimethylpyrazine-13C2 is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications. The isotopic labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
138.18 g/mol |
Nombre IUPAC |
2-(1,2-13C2)ethyl-3,5-dimethylpyrazine |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3/i1+1,4+1 |
Clave InChI |
JZBCTZLGKSYRSF-VFZPYAPFSA-N |
SMILES isomérico |
CC1=CN=C(C(=N1)C)[13CH2][13CH3] |
SMILES canónico |
CCC1=NC=C(N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)
![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
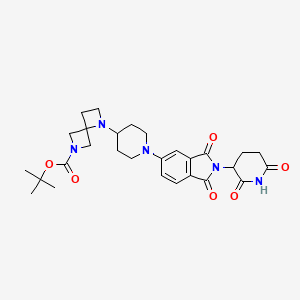


![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
